molecular formula C16H14NO4P B14748229 2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione CAS No. 4771-84-0

2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione

Cat. No.: B14748229
CAS No.: 4771-84-0
M. Wt: 315.26 g/mol
InChI Key: BXRYKYGZAYPUIK-UHFFFAOYSA-N
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Description

2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These derivatives are known for their significant biological and pharmaceutical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be carried out under various conditions, including the use of catalysts and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Mechanism of Action

The mechanism by which 2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways . The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole-1,3-dione derivatives, such as phthalimides and N-substituted isoindoline-1,3-diones .

Uniqueness

What sets 2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione apart is its methoxy(phenyl)phosphoryl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

4771-84-0

Molecular Formula

C16H14NO4P

Molecular Weight

315.26 g/mol

IUPAC Name

2-[[methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H14NO4P/c1-21-22(20,12-7-3-2-4-8-12)11-17-15(18)13-9-5-6-10-14(13)16(17)19/h2-10H,11H2,1H3

InChI Key

BXRYKYGZAYPUIK-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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